3,5-Dichloro-4-hydroxybenzaldehyde oxime

Dopamine D2 Receptor Agonist Binding Affinity

Investigate D2 partial agonism & D4 selectivity (Ki=5.5 nM) with this chlorinated aldoxime. Unlike high-affinity agonists like pramipexole, its moderate D2 affinity (Ki=342 nM) supports concentration-response studies without rapid desensitization. It also acts as a key 3,5-dichloro intermediate for herbicide synthesis, where even minor substitution changes compromise efficacy. Ideal for neuroscience and agrochemical discovery. Ships with cold chain & documentation. Inquire for bulk pricing.

Molecular Formula C7H5Cl2NO2
Molecular Weight 206.02 g/mol
Cat. No. B13784365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-4-hydroxybenzaldehyde oxime
Molecular FormulaC7H5Cl2NO2
Molecular Weight206.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)O)Cl)C=NO
InChIInChI=1S/C7H5Cl2NO2/c8-5-1-4(3-10-12)2-6(9)7(5)11/h1-3,11-12H/b10-3+
InChIKeyOUQMWSWJOUQUSS-XCVCLJGOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-4-hydroxybenzaldehyde oxime: Chemical Identity, Physicochemical Profile, and Procurement Context for Dopamine D2/D4 Agonist Research and Agrochemical Intermediate Applications


3,5-Dichloro-4-hydroxybenzaldehyde oxime (CAS 26879-81-2) is a chlorinated aromatic aldoxime characterized by a 2,6-dichloro-4-(hydroxyiminomethyl)phenol core [1]. It possesses a molecular weight of 206.02 g/mol, a calculated XLogP3 of 2.8, and a topological polar surface area (TPSA) of 52.8 Ų, properties that influence its permeability and solubility profiles [1]. The compound is documented as a dopamine D2 receptor agonist with additional affinity for the D4 receptor subtype, positioning it within the class of dopamine receptor modulators [2][3]. It also serves as a key synthetic intermediate in the preparation of chlorobenzaldehyde oxime derivatives, which are recognized precursors to active agrochemical ingredients [4].

3,5-Dichloro-4-hydroxybenzaldehyde oxime: Why In-Class Dopamine Agonists or Generic Aldoximes Cannot Be Interchanged Without Risk to Assay Integrity or Synthetic Yield


Substitution of 3,5-dichloro-4-hydroxybenzaldehyde oxime with structurally related dopamine agonists or generic benzaldehyde oximes is scientifically unsound due to divergent receptor subtype selectivity profiles and variable reactivity in electron-transfer processes. The compound's D2 agonist activity (Ki = 342 nM) differs significantly from high-affinity clinical agonists such as pramipexole (Ki = 2.2–3.9 nM), while its D4 receptor affinity (Ki = 5.5 nM) suggests a distinct selectivity window not replicated by simple D2-preferring analogs [1][2]. Furthermore, its oxidation potential requirement of <2.0 V for efficient photoinduced electron transfer, a property critical for certain photochemical applications, is not a universal feature of all benzaldehyde oximes and cannot be assumed for uncharacterized analogs [3]. In agrochemical intermediate applications, the specific 3,5-dichloro substitution pattern is essential for the downstream herbicidal activity of the final product, and replacement with a mono-chloro or non-chlorinated oxime would alter the synthetic pathway and biological efficacy [4].

3,5-Dichloro-4-hydroxybenzaldehyde oxime: Quantitative Comparative Evidence for Procurement Decision-Making


D2 Dopamine Receptor Agonist Potency Comparison: 3,5-Dichloro-4-hydroxybenzaldehyde oxime vs. Pramipexole and Ropinirole

3,5-Dichloro-4-hydroxybenzaldehyde oxime exhibits moderate agonist activity at the human dopamine D2 receptor with a Ki of 342 nM, as determined by [35S]GTPγS binding in HEK293 cells [1]. This potency is significantly lower than that of clinically used D2 agonists pramipexole (Ki = 2.2–3.9 nM) and ropinirole (Ki = 29 nM) . The 8.8-fold to 155-fold difference in affinity indicates that this compound is not a direct substitute for high-affinity D2 agonists in pharmacological studies requiring full receptor occupancy at low concentrations. Its moderate affinity may be advantageous for investigations of partial agonism or for minimizing desensitization in long-term exposure assays.

Dopamine D2 Receptor Agonist Binding Affinity GTPγS Assay

D4 Dopamine Receptor Binding Affinity: 3,5-Dichloro-4-hydroxybenzaldehyde oxime vs. Reference D4 Agonist A-412997

3,5-Dichloro-4-hydroxybenzaldehyde oxime demonstrates potent competitive binding to the human dopamine D4 receptor with a Ki of 5.5 nM in transfected cells [1]. This affinity is comparable to, and slightly exceeds, that of the known selective D4 agonist A-412997, which exhibits Ki values of 7.9 nM and 12 nM for human and rat D4 receptors, respectively . This high D4 affinity, combined with its moderate D2 affinity (342 nM), implies a selectivity ratio of approximately 62:1 in favor of D4 binding, a profile that may be valuable for probing D4-mediated signaling with reduced D2 interference.

Dopamine D4 Receptor Binding Affinity Selectivity CNS

Electron-Transfer Reactivity: Oxidation Potential Threshold for 3,5-Dichloro-4-hydroxybenzaldehyde oxime Compared to Benzaldehyde Oxime Class Baseline

Nanosecond laser flash photolysis studies have established that benzaldehyde oximes, including the 3,5-dichloro-4-hydroxy derivative, undergo efficient reaction with triplet chloranil via an electron-transfer mechanism only when the oxime oxidation potential is below 2.0 V [1]. While the precise oxidation potential of 3,5-dichloro-4-hydroxybenzaldehyde oxime is not individually reported, its structure (electron-withdrawing chlorine substituents) places it within the subset of oximes expected to meet this thermodynamic requirement, enabling photoinduced conversion to aldehydes and nitriles. This property is not universally shared by all benzaldehyde oximes; those with oxidation potentials exceeding 2.0 V exhibit negligible reactivity under identical conditions.

Photoinduced Electron Transfer Oxidation Potential Photochemistry Nitrile Formation

Synthetic Intermediate Utility: Chlorobenzaldehyde Oxime Class as Precursors to Agrochemical Actives vs. Non-Chlorinated Analogs

3,5-Dichloro-4-hydroxybenzaldehyde oxime belongs to the class of chlorobenzaldehyde oximes, which are explicitly claimed as important precursors of active agrochemical ingredients, including herbicides [1]. The presence of the 3,5-dichloro substitution pattern on the aromatic ring is critical for the biological activity of the final agrochemical product. Non-chlorinated or differently substituted benzaldehyde oximes lack this structural feature and would lead to different downstream compounds with altered, likely diminished, herbicidal efficacy. The patent literature establishes a direct synthetic utility for this specific substitution pattern that cannot be replicated by simpler, more readily available oxime intermediates.

Agrochemical Synthesis Intermediate Chlorobenzaldehyde Oxime Herbicide

3,5-Dichloro-4-hydroxybenzaldehyde oxime: Validated Application Scenarios Based on Quantitative Comparative Evidence


Dopamine D2 Receptor Partial Agonism or Desensitization Studies

Researchers investigating D2 receptor signaling dynamics, particularly those requiring sustained agonist exposure without rapid receptor desensitization or internalization, may select 3,5-dichloro-4-hydroxybenzaldehyde oxime due to its moderate D2 affinity (Ki = 342 nM) relative to high-affinity agonists like pramipexole (Ki = 2.2–3.9 nM) [1]. The 88–155× lower affinity reduces the likelihood of saturating receptor occupancy at low concentrations, making it suitable for studying concentration-dependent partial agonism or for maintaining receptor responsiveness during long-term in vitro assays .

Dopamine D4 Receptor-Selective Pharmacological Profiling

The compound's potent D4 receptor binding (Ki = 5.5 nM) and approximately 62-fold selectivity over D2 receptors position it as a useful tool for dissecting D4-mediated signaling pathways with minimized D2 interference [1]. This selectivity profile is particularly relevant for CNS research where D4 receptors are implicated in cognition and attention, and where D2-preferring agonists like pramipexole (D2 Ki = 3.9 nM, D4 Ki = 1.3 nM) would confound interpretation due to their high D2 potency [2].

Photoinduced Electron-Transfer Reactions for Aldehyde/Nitrile Generation

In photochemical experimental setups employing triplet chloranil as a photosensitizer, 3,5-dichloro-4-hydroxybenzaldehyde oxime is predicted to participate in electron-transfer-mediated conversion to aldehydes and nitriles, based on its structural compliance with the <2.0 V oxidation potential threshold required for this reaction pathway [1]. This property enables its use in studies exploring structure-reactivity relationships in oxime photochemistry, whereas analogs with oxidation potentials exceeding 2.0 V would be unreactive under the same conditions [1].

Agrochemical Intermediate for Herbicide Synthesis

Industrial research and development groups focused on herbicide discovery and synthesis may procure 3,5-dichloro-4-hydroxybenzaldehyde oxime as a key chlorobenzaldehyde oxime intermediate. The 3,5-dichloro substitution pattern is specifically cited in patent literature as a precursor to active agrochemical ingredients, and substitution with non-chlorinated or mono-chlorinated analogs would alter the synthetic pathway and final product activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dichloro-4-hydroxybenzaldehyde oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.